5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTIHFUUARETBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Formula : C₁₄H₁₀BrFO₂
Molecular Weight : 309.14 g/mol
CAS Number : 423157-12-4
MDL Number : MFCD01590566
This compound features a bromine atom and a fluorobenzyl ether group, which may influence its reactivity and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
- Antitumor Activity : Similar compounds have been noted for their antitumor properties, potentially through the modulation of histone methylation pathways by inhibiting proteins like EZH2 (Enhancer of Zeste Homolog 2) that are crucial in gene expression and cell proliferation.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| SU-DHL-6 | 1.5 |
| WSU-DLCL-2 | 0.8 |
| K562 | 0.5 |
These values indicate that the compound could potentially inhibit cancer cell growth at low concentrations .
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties. Similar benzaldehyde derivatives have been reported to exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections .
Study on Antitumor Activity
A study published in 2021 explored the synthesis and biological evaluation of various benzaldehyde derivatives, including this compound. The findings indicated that this compound demonstrated notable cytotoxicity against human cancer cell lines, supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications on the benzaldehyde moiety significantly influenced biological activity. The presence of halogen substituents like bromine and fluorine was correlated with enhanced potency against cancer cells, likely due to increased lipophilicity and improved binding interactions with target proteins .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine | Antitumor | 0.34 |
| 2-Bromo-5-fluorobenzaldehyde | Antitumor | 1.1 |
This comparison highlights the potential efficacy of this compound relative to other compounds within its class .
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde serves as a crucial intermediate in the synthesis of complex organic compounds. It can be utilized in reactions such as:
- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction : It can be reduced to yield alcohol derivatives.
- Substitution Reactions : The bromine atom can be replaced with various nucleophiles, enhancing its utility in synthetic methodologies.
| Reaction Type | Example Product | Common Reagents |
|---|---|---|
| Oxidation | 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid | Potassium permanganate, CrO₃ |
| Reduction | 5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl alcohol | NaBH₄, LiAlH₄ |
| Substitution | Various substituted derivatives | Nucleophiles (amines, thiols) |
Medicinal Chemistry
The compound has shown promising biological activities, making it a candidate for drug development. Notable applications include:
- Antimicrobial Activity : Studies indicate that it may exhibit antifungal and antibacterial properties.
- Cancer Research : Investigations have revealed its potential to induce apoptosis in cancer cell lines via caspase pathway activation and mitochondrial disruption.
A study demonstrated that this compound inhibits cytochrome P450 enzymes, crucial for drug metabolism, thereby influencing pharmacokinetics and drug interactions.
Material Science
The presence of halogen atoms (bromine and fluorine) enhances the compound's properties for applications in material science. Its structural characteristics suggest potential uses in:
- Conductive Polymers : The compound's aromatic nature may contribute to the development of conductive materials.
- Liquid Crystals : Its unique substituents might influence liquid crystal behavior, which is valuable in display technologies.
Case Study 1: Anticancer Properties
A recent study explored the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This research highlights its potential as a lead compound for developing new anticancer drugs.
Case Study 2: Enzyme Inhibition
Research focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that it acts as an inhibitor, affecting drug metabolism rates. This finding is critical for understanding drug interactions and optimizing therapeutic regimens involving co-administered medications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related benzaldehyde derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties:
- Halogen Type and Position: Chlorine substituents (e.g., 4k, 4l) increase molecular weight and lipophilicity compared to fluorine analogs. For example, 4k (Cl substituent) has a lower melting point (100–102°C) than 4j (F substituents, 120–122°C), likely due to reduced crystallinity from steric bulk .
- Purity and Reactivity: Compounds with electron-withdrawing groups (e.g., nitro in 4m) show lower yields (85%) but retain high purity (≥97%), suggesting stable synthetic pathways despite challenging substituents .
Spectroscopic Differentiation: ¹H NMR: The aldehyde proton in this compound is expected near δ 10.5 ppm, similar to its oxime derivatives (δ 10.56–10.57 ppm for -NOH) . Fluorine substituents cause distinct splitting patterns; for example, the 2-fluorobenzyl group induces coupling (J = 9.2 Hz) in aromatic protons . HRMS: Mass accuracy (<0.3 ppm error) confirms structural integrity across analogs, as seen in 4j ([M+H]⁺ calculated: 341.9941, found: 341.9944) .
Biological and Synthetic Relevance:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
